(2,3-Difluoropyridin-4-yl)methanol
Overview
Description
(2,3-Difluoropyridin-4-yl)methanol is a heterocyclic compound containing a pyridine ring substituted with two fluorine atoms at positions 2 and 3, and a methanol group at position 4. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (2,3-Difluoropyridin-4-yl)methanol, involves several methods. One common approach is the nucleophilic substitution reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the methanol group . Another method involves the selective fluorination of pyridine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluoropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alkanes.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
(2,3-Difluoropyridin-4-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of (2,3-Difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can inhibit enzyme activity or alter metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
2,3-Difluoropyridine: Similar structure but lacks the methanol group.
4-Fluoropyridine: Contains only one fluorine atom at position 4.
2,3,5-Trifluoropyridine: Contains three fluorine atoms at positions 2, 3, and 5.
Uniqueness: (2,3-Difluoropyridin-4-yl)methanol is unique due to the presence of both fluorine atoms and a methanol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,3-difluoropyridin-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNHJBKOBOVSME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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